
Molybdenum--tungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–tungsten (1/1) is a compound consisting of equal parts molybdenum and tungsten. Both elements belong to the sixth group of the periodic table and are known for their high melting points and exceptional resistance to heat and wear. Molybdenum and tungsten are transition metals and are classified as refractory metals due to their ability to withstand extreme temperatures. This compound is of significant interest in various scientific and industrial fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–tungsten (1/1) can be achieved through various methods. One common approach involves the carbothermic pre-reduction of a mixture of molybdenum trioxide and tungsten trioxide with insufficient carbon black under an argon atmosphere. This process generates a pre-reduced tungsten-molybdenum composite powder containing a small amount of residual dioxide. The reaction product is then subjected to hydrogen reduction to remove the residual dioxide and produce pure tungsten-molybdenum composite powder .
Industrial Production Methods
In industrial settings, molybdenum–tungsten (1/1) can be produced through powder metallurgy techniques. This involves the pressing and sintering of molybdenum and tungsten powders at high temperatures. The optimal sintering conditions for molybdenum-tungsten alloys are typically around 2150°C for 8 hours for Mo-20W and 2200°C for 8 hours for Mo-50W . These conditions ensure high relative density and uniform microstructure.
化学反应分析
Types of Reactions
Molybdenum–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Both molybdenum and tungsten form stable oxides, such as molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃), which are commonly used in catalytic applications .
Common Reagents and Conditions
Oxidation reactions involving molybdenum–tungsten (1/1) typically use oxygen or air as the oxidizing agent. Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. Substitution reactions can occur with halogens or other reactive species.
Major Products
The major products formed from these reactions include various oxides, suboxides, and mixed-valence compounds. For example, the reaction of molybdenum–tungsten (1/1) with oxygen can produce mixed molybdenum/tungsten trioxides (MoₙW₁₋ₙO₃), which have antimicrobial properties .
科学研究应用
Molybdenum–tungsten (1/1) has a wide range of scientific research applications:
作用机制
The mechanism of action of molybdenum–tungsten (1/1) primarily involves its redox properties. In biological systems, molybdenum and tungsten enzymes catalyze oxygen atom transfer reactions, cycling between different oxidation states during the catalytic cycle . These enzymes are involved in essential cellular functions such as energy generation and detoxification reactions . The metal ions in these enzymes are coordinated by a pyranopterin dithiolene cofactor, which facilitates electron transfer and stabilizes the active site .
相似化合物的比较
Molybdenum–tungsten (1/1) is unique due to its combination of high melting points and exceptional resistance to heat and wear. Similar compounds include:
Molybdenum trioxide (MoO₃): Known for its catalytic properties and use in oxidation reactions.
Tungsten trioxide (WO₃): Used in electrochromic devices and as a catalyst.
Molybdenum carbide (Mo₂C): and Tungsten carbide (WC) : Both are used in cutting tools and wear-resistant applications.
While molybdenum and tungsten share similar properties due to their position in the periodic table, the combination of these elements in a 1:1 ratio provides unique advantages in terms of mechanical strength and thermal stability .
属性
CAS 编号 |
870196-77-3 |
|---|---|
分子式 |
MoW |
分子量 |
279.79 g/mol |
IUPAC 名称 |
molybdenum;tungsten |
InChI |
InChI=1S/Mo.W |
InChI 键 |
MGRWKWACZDFZJT-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


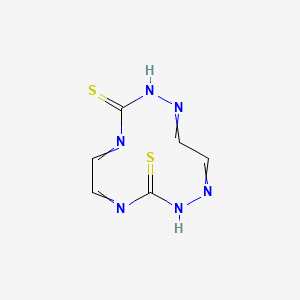
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

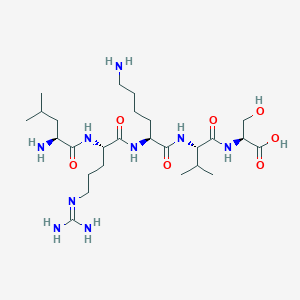
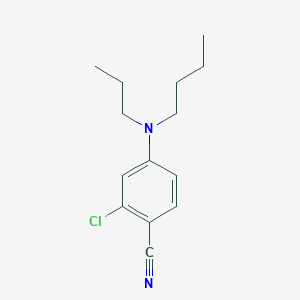
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
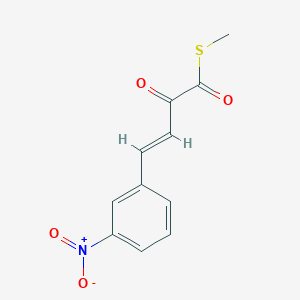

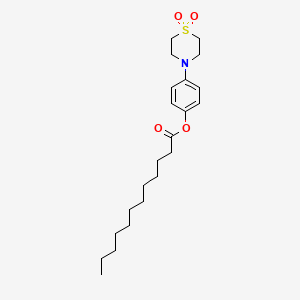
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

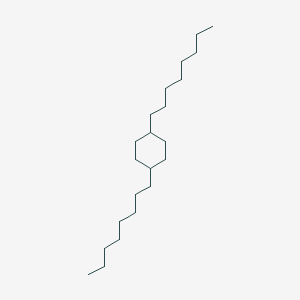
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
